molecular formula C18H13BrN6 B11538937 5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11538937
M. Wt: 393.2 g/mol
InChI Key: WGBMOUZOLVZJLG-UDWIEESQSA-N
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Description

5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a naphthalene ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 3-bromobenzaldehyde with naphthylhydrazine, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-[(2-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE
  • 5-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE

Uniqueness

The unique combination of the bromophenyl group, naphthalene ring, and tetrazole moiety in 5-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13BrN6

Molecular Weight

393.2 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine

InChI

InChI=1S/C18H13BrN6/c19-15-8-3-5-13(11-15)12-20-21-18-22-23-24-25(18)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H,(H,21,22,24)/b20-12+

InChI Key

WGBMOUZOLVZJLG-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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